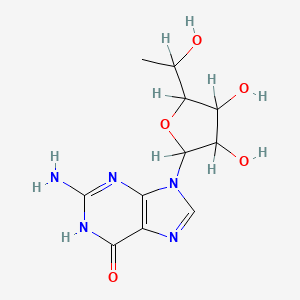
9-(6'-Deoxy-beta-D-allofuranosyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(6'-Deoxy-beta-D-allofuranosyl)guanine is a purine nucleoside It is a derivative of guanosine, which is a fundamental building block of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine involves several steps. One common method is the condensation of guanine with a suitable sugar derivative under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biotechnological approaches. Microbial fermentation processes are often employed, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
9-(6'-Deoxy-beta-D-allofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine ring, leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Applications De Recherche Scientifique
9-(6'-Deoxy-beta-D-allofuranosyl)guanine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the production of various biotechnological products, including enzymes and diagnostic reagents.
Mécanisme D'action
The mechanism of action of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine involves its incorporation into nucleic acids. It can act as a substrate for various enzymes involved in DNA and RNA synthesis. The compound interacts with molecular targets such as polymerases and kinases, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: The parent compound of 9-(6'-Deoxy-beta-D-allofuranosyl)guanine.
Adenosine: Another purine nucleoside with similar structural features.
Inosine: A nucleoside that differs by the presence of a hydroxyl group instead of an amino group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological properties. Its hydroxyl and amino groups allow for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
85421-89-2 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-4-8(16)14-11(12)15-9(4)20/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1 |
Clé InChI |
PYNVSZMFFVWFQA-KPCPHYELSA-N |
SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
SMILES isomérique |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
SMILES canonique |
CC(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)O |
Synonymes |
9-(6'-deoxy-beta-D-allofuranosyl)guanine 9-DAFG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















